N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide
CAS No.:
VCID: VC11211175
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Structural Features
Synthesis MethodsThe synthesis of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide would typically involve multiple steps, including the formation of the thiazole ring and the attachment of the benzamide moiety. Common methods might include:
Biological ActivityWhile specific data on N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide is scarce, compounds with similar structures have shown potential in various biological activities:
Research Findings and Potential Applications
Given the lack of specific research on N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide, further studies are needed to elucidate its pharmacodynamics and potential therapeutic applications. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide | ||||||||
Molecular Formula | C15H19N3OS | ||||||||
Molecular Weight | 289.4 g/mol | ||||||||
IUPAC Name | N-[5-(diethylaminomethyl)-1,3-thiazol-2-yl]benzamide | ||||||||
Standard InChI | InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19) | ||||||||
Standard InChIKey | MXUZQZIUZIDLHL-UHFFFAOYSA-N | ||||||||
SMILES | CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2 | ||||||||
Canonical SMILES | CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2 | ||||||||
PubChem Compound | 9179313 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume